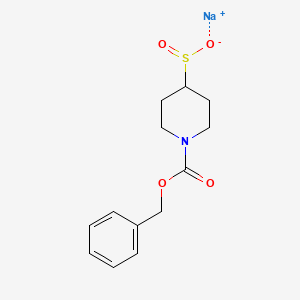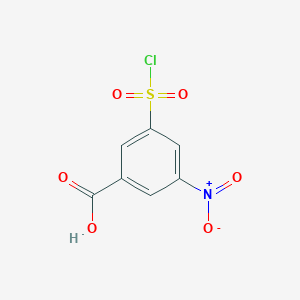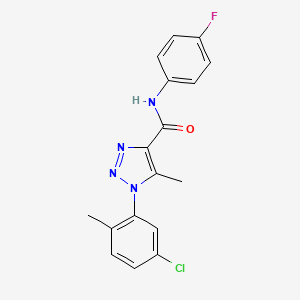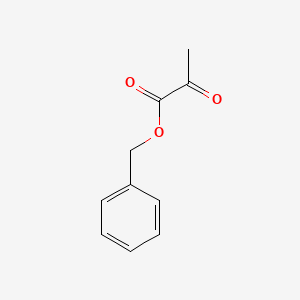
Benzyl 2-oxopropanoate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 2-oxopropanoate can be synthesized through the esterification of pyruvic acid with benzyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Benzyl 2-oxo-2-hydroxypropanoate.
Reduction: Benzyl 2-hydroxypropanoate.
Substitution: Benzyl-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of benzyl 2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release pyruvic acid and benzyl alcohol, which can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Ethyl 2-oxopropanoate (Ethyl pyruvate): Similar in structure but with an ethyl group instead of a benzyl group.
Methyl 2-oxopropanoate (Methyl pyruvate): Similar in structure but with a methyl group instead of a benzyl group.
Uniqueness: Benzyl 2-oxopropanoate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural difference can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.
Propriétés
IUPAC Name |
benzyl 2-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNBRFOPQDCGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

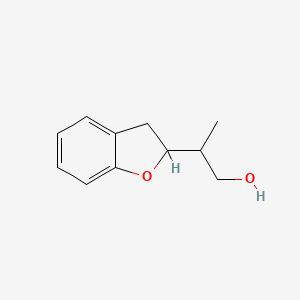
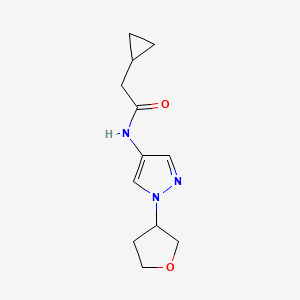
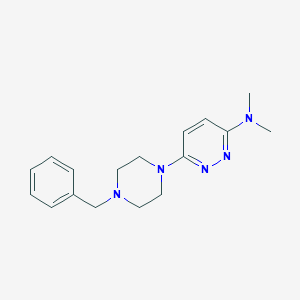
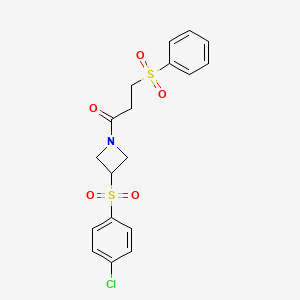
![4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2618215.png)
![N-[(1-hydroxycyclopentyl)methyl]-2,2-diphenylacetamide](/img/structure/B2618217.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2618219.png)
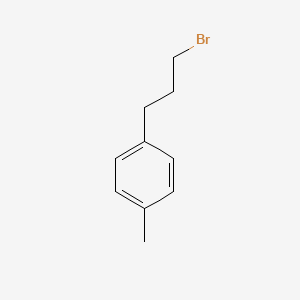
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2618221.png)
![4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2618222.png)
